2,4-Dichlorothieno[2,3-d]pyridazine
CAS No.:
Cat. No.: VC18808342
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dichlorothieno[2,3-d]pyridazine -](/images/structure/VC18808342.png)
Specification
Molecular Formula | C6H2Cl2N2S |
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Molecular Weight | 205.06 g/mol |
IUPAC Name | 2,4-dichlorothieno[2,3-d]pyridazine |
Standard InChI | InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H |
Standard InChI Key | QWGXGGSZZDHNNG-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC2=CN=NC(=C21)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thieno[2,3-d]pyridazine scaffold consists of a thiophene ring fused to a pyridazine ring at the 2,3-positions. In 2,4-dichlorothieno[2,3-d]pyridazine, chlorine atoms occupy the 2-position of the thiophene moiety and the 4-position of the pyridazine ring. This substitution pattern creates a sterically congested environment that modulates electronic delocalization across the fused rings. The compound’s planar structure is stabilized by π-π stacking interactions, while the electronegative chlorine atoms induce dipole moments that enhance solubility in polar aprotic solvents .
Table 1: Comparative Structural Features of Dichlorothienopyridazine Isomers
Compound Name | Chlorine Positions | Fusion Positions | Molecular Weight (g/mol) |
---|---|---|---|
2,4-Dichlorothieno[2,3-d]pyridazine | Thiophene C2, Pyridazine C4 | Thieno[2,3-d] | 205.07 |
1,4-Dichlorothieno[3,4-d]pyridazine | Thiophene C1, Pyridazine C4 | Thieno[3,4-d] | 205.06 |
4,7-Dichlorothieno[2,3-d]pyridazine | Pyridazine C4, Thiophene C7 | Thieno[2,3-d] | 205.06 |
Spectroscopic Characteristics
While experimental spectral data for 2,4-dichlorothieno[2,3-d]pyridazine is sparse, its analogs exhibit distinct NMR and IR profiles. For instance, -NMR signals for chlorine-bearing carbons in similar compounds typically appear downfield at 125–135 ppm due to the electron-withdrawing effect of halogens . The IR spectrum likely shows stretching vibrations for C-Cl bonds near 550–650 cm and C=N vibrations at 1600–1650 cm.
Thermodynamic Stability
The compound’s stability is influenced by resonance stabilization and halogen-mediated intermolecular interactions. Computational studies on analogous systems predict a heat of formation of approximately 180 kJ/mol, with a melting point range of 210–220°C based on differential scanning calorimetry (DSC) data from related derivatives .
Synthesis and Manufacturing Approaches
Cyclocondensation Strategies
The synthesis of thieno[2,3-d]pyridazine derivatives often involves cyclocondensation reactions between thiophene precursors and pyridazine intermediates. A plausible route for 2,4-dichlorothieno[2,3-d]pyridazine could involve:
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Thiophene Halogenation: Chlorination of 2-aminothiophene using or to introduce the C2 chlorine substituent.
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Pyridazine Formation: Cyclization of the halogenated thiophene with hydrazine derivatives under acidic conditions to form the pyridazine ring.
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Regioselective Chlorination: Directed lithiation followed by quenching with hexachloroethane to install the C4 chlorine atom .
Purification and Characterization
Post-synthesis purification typically employs column chromatography with silica gel and a hexane-ethyl acetate gradient. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column ensures >95% purity, as validated by mass spectrometry (MS) and elemental analysis .
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring facilitates nucleophilic displacement of chlorine atoms. For example:
Industrial and Materials Science Applications
Organic Electronics
The planar conjugated system and electron-withdrawing chlorine substituents make 2,4-dichlorothieno[2,3-d]pyridazine a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Theoretical calculations predict an electron mobility of 0.15 cm/V·s, comparable to fullerene derivatives .
Coordination Chemistry
The nitrogen and sulfur atoms serve as ligating sites for transition metals. Complexation with Cu(I) yields luminescent materials with quantum yields up to 45%, suitable for organic light-emitting diodes (OLEDs) .
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